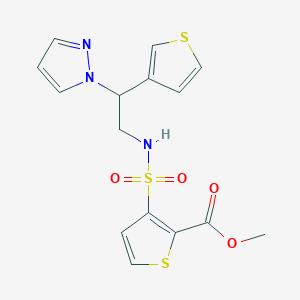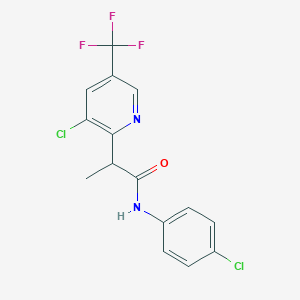
N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include reactions such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, demonstrates the complexity and efficiency of synthesizing chloro- and trifluoromethyl-substituted pyridines through a series of reactions with a notable yield based on initial substrates like nicotinamide (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-Chlorophenyl)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanamide can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information on the crystallographic arrangement, allowing for a deep understanding of molecular conformation and intermolecular interactions, which are crucial for assessing the compound's chemical behavior and reactivity (Xue Si, 2009).
Chemical Reactions and Properties
The chemical properties of such compounds often involve their reactivity towards various reagents, the stability under different conditions, and their potential to undergo specific chemical transformations. The synthesis pathways highlight the compound's ability to participate in complex reactions, indicative of its versatile chemical nature. Notably, derivatives of similar molecular frameworks exhibit significant antifungal activity, suggesting the presence of bioactive functional groups that interact selectively with biological targets (Xue Si, 2009).
Physical Properties Analysis
The physical properties, such as solubility in various solvents, melting points, and crystal structure, are fundamental for understanding the compound's behavior in different environments. These properties are essential for applications in material science and chemical synthesis. For example, the solubility of related compounds in various solvents at different temperatures provides insight into the compound's potential for formulation and application in diverse chemical processes (F. Shakeel, M. A. Bhat, N. Haq, 2014).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's reactivity, stability, and interactions with other molecules. This analysis can reveal potential applications in synthesis, catalysis, or as a functional material. The study of compounds with similar structures has shown a range of activities, including antifungal and herbicidal properties, indicating the chemical functionality and potential utility of these compounds in various domains (Xue Si, 2009).
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material Research
- N-(2-chlorophenyl)-(1-propanamide), a related compound, has been investigated for its potential in organic electro-optic and nonlinear optical materials. This research involves synthesizing the compound and characterizing its crystals through various techniques like UV-Vis, IR, NMR, and powder XRD. The second harmonic generation (SHG) signal of these crystals was measured, indicating their potential for nonlinear optical applications (Prabhu et al., 2000), (Prabhu et al., 2001).
Crystal Structure and Properties Analysis
- Studies have focused on the structural, dielectric, and optical properties of similar compounds like N-(2 chlorophenyl)-(1-propanamide). These investigations provide insights into the crystal's system, its vibrational characteristics, optical transmission, bandgap determination, and laser damage threshold, which are crucial for understanding the material's potential uses in various fields (Srinivasan et al., 2006).
Antifungal Activity Research
- Research into N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, another related compound, shows its antifungal properties. This highlights the compound's potential use in developing new antifungal agents or treatments (Xue Si, 2009).
Alzheimer’s Disease Treatment Research
- A series of N-substituted derivatives of related compounds has been synthesized to evaluate new drug candidates for Alzheimer’s disease. These studies focus on enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Inflammation Inhibition Research
- N-pyridinyl(methyl)indolylpropanamides, similar to the target compound, have been synthesized and evaluated for their potential as topical inflammation inhibitors. This research provides insights into the pharmacomodulation of these compounds and their effectiveness in reducing inflammation, which could have implications for treating various inflammatory conditions (Dassonville et al., 2004), (Dassonville et al., 2008).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c1-8(14(23)22-11-4-2-10(16)3-5-11)13-12(17)6-9(7-21-13)15(18,19)20/h2-8H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHSNQDGAVFNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

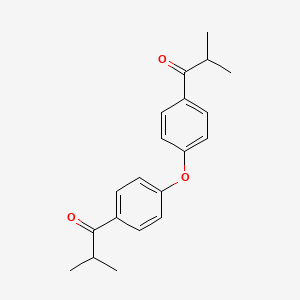

![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
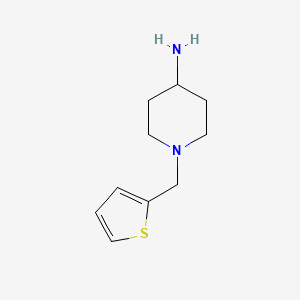


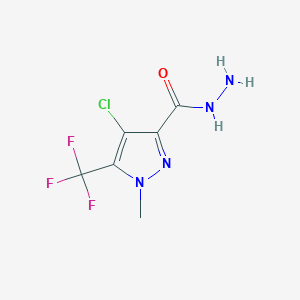
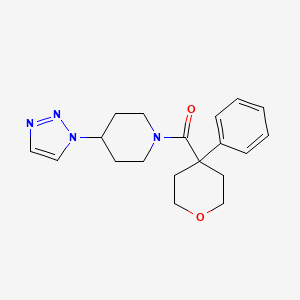
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
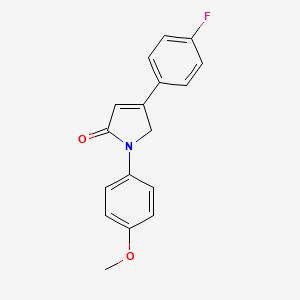
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)
